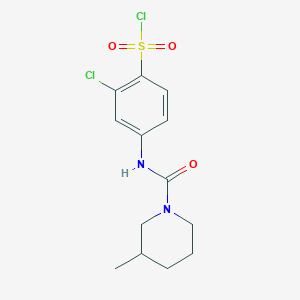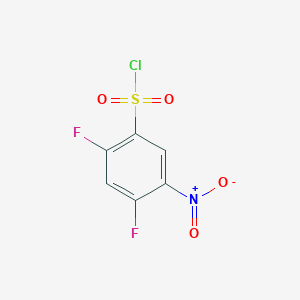![molecular formula C12H16BNO2 B2403670 [4-(1-メチル-3,6-ジヒドロ-2H-ピリジン-4-イル)フェニル]ボロン酸 CAS No. 2377587-36-3](/img/structure/B2403670.png)
[4-(1-メチル-3,6-ジヒドロ-2H-ピリジン-4-イル)フェニル]ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-3,6-dihydro-2H-pyridin-4-yl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
科学的研究の応用
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds, such as mptp, have been shown to cause oxidative stress, which can affect a variety of biochemical pathways .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds, such as mptp, have been shown to cause dopaminergic neuronal damage in the striatum and substantia nigra .
Action Environment
It’s worth noting that the solubility of similar compounds, such as imidazole derivatives, in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Substitution on the Phenyl Ring: The phenyl ring is then substituted with the pyridine derivative through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group:
Industrial Production Methods
In an industrial setting, the production of [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like cesium carbonate are employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and piperidine derivatives, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the pyridine substitution, making it less versatile in certain applications.
Pyridineboronic Acid: Contains a pyridine ring but lacks the phenyl substitution, affecting its reactivity and applications.
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic Acid: Combines the features of both phenyl and pyridine boronic acids, offering unique reactivity and versatility.
Uniqueness
The unique combination of the phenyl and pyridine rings in [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid imparts specific chemical properties that make it valuable in a wide range of applications. Its ability to participate in various chemical reactions and interact with biological targets sets it apart from other boronic acids .
特性
IUPAC Name |
[4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMJYLSYOSSAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCN(CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

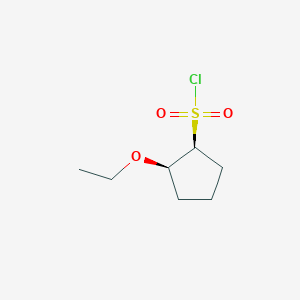
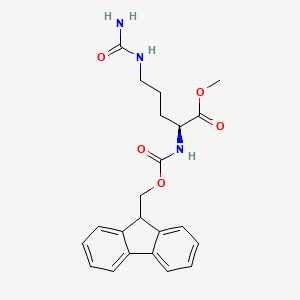
![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2403594.png)

![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)
![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)
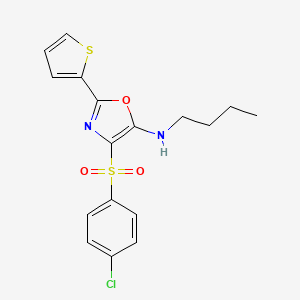
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B2403605.png)
